molecular formula C6H10O3 B1214536 2-Oxohexanoic acid CAS No. 2492-75-3

2-Oxohexanoic acid

Cat. No. B1214536
CAS RN: 2492-75-3
M. Wt: 130.14 g/mol
InChI Key: XNIHZNNZJHYHLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Oxohexanoic acid involves innovative methodologies including metal-free processes and enzymatic methods. A notable study demonstrates a metal-free synthesis of 2-aminobenzothiazoles, a process that might share common steps or intermediates with the synthesis pathways of 2-Oxohexanoic acid. This method utilizes catalytic iodine and molecular oxygen under mild conditions to achieve satisfactory yields of various compounds (Zhao et al., 2013). Another significant approach is the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid, showcasing a 100% yield through an oxidation process facilitated by an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 (Yamada et al., 2017).

Molecular Structure Analysis

Insights into the molecular structure of compounds closely related to 2-Oxohexanoic acid reveal the complexity and diversity of these molecules. Spectroscopic investigations including X-ray, NMR, and TD-DFT have been used to elucidate the structure of synthesized compounds, providing a foundation for understanding the structural aspects of 2-Oxohexanoic acid (Barakat et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical properties of 2-Oxohexanoic acid derivatives can be explored through various chemical reactions, including selective oxidation processes. Studies have detailed the oxidation of cyclohexanol and related compounds to produce cyclic ketones, which are crucial intermediates in the synthesis of acids like 2-Oxohexanoic acid. These reactions underscore the influence of molecular structure on the reactivity and product distribution in heterogeneous oxidative transformations (Liu & Friend, 2010).

Physical Properties Analysis

While specific studies on the physical properties of 2-Oxohexanoic acid are scarce, the physical properties of related compounds, such as cyclohexanone and its derivatives, offer insights into the behavior of 2-Oxohexanoic acid. These properties include solubility, boiling point, and melting point, which are critical for understanding the compound's applications in various chemical processes.

Chemical Properties Analysis

The chemical properties of 2-Oxohexanoic acid, including reactivity, stability, and functional group behavior, can be inferred from research on similar compounds. For instance, the oxidation of cyclohexanone and cyclohexanol to adipic acid highlights the oxidative potential and reactivity of these compounds, suggesting similar chemical behaviors for 2-Oxohexanoic acid (Mouanni et al., 2018).

Scientific Research Applications

Oxidation Studies

2-Oxohexanoic acid and its related compounds have been explored in oxidation studies. For example, 2-methylcyclohexanone was oxidized by dioxygen in the presence of vanadium-containing heteropolyanions to give 6-oxoheptanoic acid (Atlamsani, Bregeault, & Ziyad, 1993). This study provided insights into solvent effects and the potential for 2-oxohexanoic acid as a precursor in oxidation reactions.

Biotechnological Applications

2-Oxohexanoic acid is considered a promising building block for synthetic chemistry, especially in the context of "White Biotechnology" and "Green Chemistry." It offers an environmentally friendly alternative for the production of functionally diversified compounds, which are challenging to synthesize using traditional chemical methods. For instance, the biotechnological production of pyruvic, 2-oxopentaric, and 2-oxohexaric acids opens up new avenues for organic syntheses of hydrophilic triazines and heterocycles (Stottmeister et al., 2005).

Tobacco Research

In tobacco research, S-(−)-2-Isopropyl-5-oxohexanoic acid, a derivative of 2-oxohexanoic acid, was isolated from the ether extract of Turkish tobacco leaves. This study helped in understanding the chemical constituents of tobacco leaves and the potential precursors involved in their composition (Fukuzumi, Kaneko, & Takahara, 1967).

Synthetic Chemistry

2-Oxohexanoic acid and its esters are used as precursors in synthetic chemistry. For example, 5-oxoheptanoic acid and its esters can be employed in alternate procedures to avoid high-pressure hydrogenation conditions in the synthesis of 2-methyl-1,3-cyclohexanedione (Chattopadhyay, Banerjee, & Sarma, 1979).

Environmental Chemistry

Studies have also looked into the environmental aspects of 2-oxohexanoic acid derivatives. For example, research has explored the direct oxidation of cyclohexenes to adipic acid, a process that could reduce the environmental impact compared to traditional methods that contribute to global warming and ozone depletion (Sato, Aoki, & Noyori, 1998).

Enzymatic Production

An enzymatic method for 6-oxohexanoic acid production was developed using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme. This method achieved a 100% yield and highlights the potential for biotechnological applications in producing 2-oxohexanoic acid derivatives (Yamada et al., 2017).

properties

IUPAC Name

2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIHZNNZJHYHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179631
Record name alpha-Ketocaproic acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ketohexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Oxohexanoic acid

CAS RN

2492-75-3
Record name 2-Oxohexanoic acid
Source CAS Common Chemistry
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Record name alpha-Ketocaproic acid
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Record name alpha-Ketocaproic acid
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Record name 2-oxohexanoic acid
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Record name 2-Ketohexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl n-hexanoate and diethyl oxalate were subjected to Claisen condensation, and then hydrolyzed to form 2-oxo-n-hexanoic acid. This product was then condensed with diaminomaleonitrile to form 9.1 g (0.042 mole) of 2,3-dicyano-5-hydroxy-6-n-pentylpyrazine (m.p. 61°-64° C.). The product was dissolved in 120 g of phosphorus oxychloride, and 3.32 g (0.042 mole) of pyridine was added. The mixture was refluxed for 5 hours, and then worked up in the same way as in Example 3 and the resulting oily product was concentrated under reduced pressure. The resulting product was chromatographed on a silica gel column with benzene as an eluent to afford 6.0 g (yield 61%) of 2,3-dicyano-5-chloro-6-n-pentyl-pyrazine as a yellow liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
M Horinouchi, T Hayashi, H Koshino… - Applied and …, 2005 - Am Soc Microbiol
… , TesE, and the product isolated from the reaction solution was identified as 2-hydroxy-4-hex-2-enolactone, indicating the direct product of TesE to be 4-hydroxy-2-oxohexanoic acid. …
Number of citations: 69 journals.asm.org
TP Healy, MJW Copland, A Cork… - Medical and …, 2002 - Wiley Online Library
A wind tunnel bioassay and video system were used to observe Anopheles gambiae Giles sensu stricto (Diptera: Culicidae) landing on glass cylinders, heated to human skin …
K Isobe, H Tamauchi, S Nagasawa - Journal of Molecular Catalysis B …, 2009 - Elsevier
… acetyl-l-lysine to 6-acetylamino-2-oxohexanoic acid by the cell reaction was catalyzed by the l… has a possibility of 6-acetylamino-2-oxohexanoic acid production from N ɛ -acetyl-l-lysine. …
Number of citations: 7 www.sciencedirect.com
RL Hanson, KS Bembenek, RN Patel… - Applied Microbiology and …, 1992 - Springer
… The amount of 6-CBZ-amino-2-oxohexanoic acid produced by 1 mg Crotalus adamanteus venom L-amino acid oxidase under these conditions was used as a standard for 100% …
Number of citations: 35 idp.springer.com
H Fabre, N Hussam‐Eddine, D Lerner… - Journal of …, 1984 - Wiley Online Library
… At pH 7.9 and pH 10.0 the main degradation products are 3-hydroxy-2oxohexanoic acid 1,2-diphenylhydrazide and 3-carboxy-2-oxohex~noic acid 1,2-diphenylhydrazide. Azobenzene …
Number of citations: 8 onlinelibrary.wiley.com
M Issac, M Aknin, A Gauvin-Bialecki… - Journal of natural …, 2017 - ACS Publications
… and 3-amino-4-methyl-2-oxohexanoic acid. The structure of the compounds was elucidated … (Ptt), 3-amino-4-methyl-2-oxohexanoic acid (Amoha), and diaminopropionic acid (Dpr). …
Number of citations: 26 pubs.acs.org
AL Shroads, GN Henderson, J Cheung… - … of Chromatography B, 2004 - Elsevier
… Tyrosine metabolites and an internal standard, 2-oxohexanoic acid (OHA), in urine or plasma samples were derivatized to their methyl esters with a 12% boron trifluoride–methanol …
Number of citations: 29 www.sciencedirect.com
HJ Lee, YF Dai, CY Shiau… - European journal of …, 2003 - Wiley Online Library
… The wild-type enzyme has a requirement for 2-oxoglutarate and cannot efficiently use hydrophobic 2-oxoacids (eg 2-oxohexanoic acid, 2-oxo-4-methyl-pentanoic acid) as the …
Number of citations: 12 febs.onlinelibrary.wiley.com
KP Mahar, MY Khuhawar, TG Kazi… - Journal of liquid …, 2012 - Taylor & Francis
… has been developed for the determination of seven alpha-keto acids, glyoxylic acid, pyruvic acid, 2-oxobutyric acid, 3-methyl-2-oxobutyric acid, 2-oxoglutaric acid, 2-oxohexanoic acid, …
Number of citations: 4 www.tandfonline.com
Z Wu, Y Yang, B Wang, K Gebeyew, S Tang, X Han… - Biology, 2023 - mdpi.com
… The product 6-acetamido-2-oxohexanoic acid is important in the … In cells, lysine can produce 6-acetamido-2-oxohexanoic acid … In this study, 6-acetamido-2-oxohexanoic acid was …
Number of citations: 0 www.mdpi.com

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